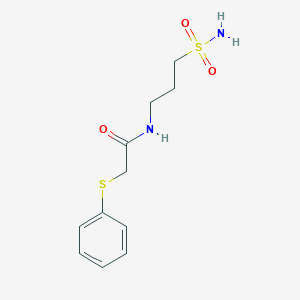
2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is also commonly known as PSPA and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of PSPA is not fully understood. However, it is believed that PSPA exerts its effects by inhibiting the activity of certain enzymes and modulating the levels of certain cytokines and chemokines. PSPA has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. PSPA has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea in the body.
Biochemical and Physiological Effects:
PSPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, PSPA has been shown to modulate the levels of certain cytokines and chemokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PSPA in lab experiments is its potential to inhibit the activity of certain enzymes and modulate the levels of certain cytokines and chemokines. This makes PSPA a useful tool for investigating the role of these molecules in various biological processes. However, one limitation of using PSPA in lab experiments is its potential toxicity. PSPA has been shown to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PSPA. One direction is to investigate the potential use of PSPA as an anticancer agent in animal models. Another direction is to investigate the mechanism of action of PSPA in more detail. This may involve identifying the specific enzymes and cytokines that are affected by PSPA. Finally, future research may focus on developing new synthesis methods for PSPA that are more efficient and cost-effective.
Synthesemethoden
PSPA can be synthesized using a variety of methods, including the reaction of 2-phenylsulfanylacetic acid with 3-aminopropylsulfonamide. Another method involves the reaction of 2-phenylsulfanylacetic acid with 3-chloropropylsulfonamide followed by the addition of sodium hydroxide. The final product is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
PSPA has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. PSPA has also been investigated for its potential use as an anticancer agent. In addition, PSPA has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease.
Eigenschaften
IUPAC Name |
2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c12-18(15,16)8-4-7-13-11(14)9-17-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVOQZXWXGGCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7530462.png)
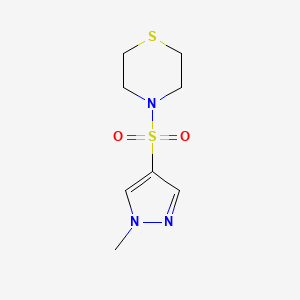
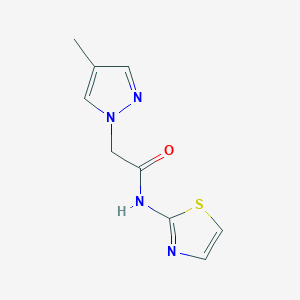
![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)


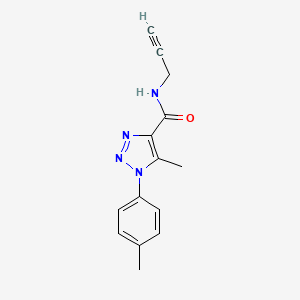
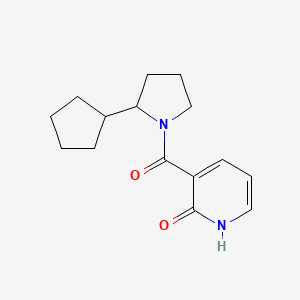
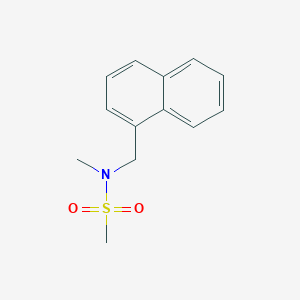
![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)

![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)